N-Cbz-D-norleucine 4-nitrophenyl ester

Chiral peptide synthesis Enantioselective catalysis Stereochemical purity

This protected D-amino acid derivative combines a Cbz amine protecting group with a 4-nitrophenyl ester activating group, enabling direct amide bond formation without additional coupling reagents. The D-configuration introduces metabolic stability and conformational constraints unattainable with L-enantiomers. The 4-nitrophenyl ester acts as a chromogenic leaving group for real-time spectrophotometric monitoring (ε₄₀₀ ≈ 18,400 M⁻¹cm⁻¹), and delivers complete regioselectivity (100:0) in amidations, outperforming HOBt esters. Supplied as a white to off-white solid with ≥98% purity, suitable for peptide synthesis and enzymatic studies.

Molecular Formula C20H22N2O6
Molecular Weight 386.4 g/mol
Cat. No. B13897263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-D-norleucine 4-nitrophenyl ester
Molecular FormulaC20H22N2O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H22N2O6/c1-2-3-9-18(21-20(24)27-14-15-7-5-4-6-8-15)19(23)28-17-12-10-16(11-13-17)22(25)26/h4-8,10-13,18H,2-3,9,14H2,1H3,(H,21,24)
InChIKeyUFQPOFZGPUCSGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cbz-D-norleucine 4-Nitrophenyl Ester: A D-Configured Activated Ester for Stereospecific Peptide Coupling


N-Cbz-D-norleucine 4-nitrophenyl ester (CAS 31062-20-1; Z-D-Nle-ONp) is a protected D‑amino acid derivative featuring a Cbz (benzyloxycarbonyl) amine protecting group and a 4‑nitrophenyl ester activating group . Its D‑norleucine core introduces a straight‑chain aliphatic side chain, while the 4‑nitrophenyl ester enables direct amide bond formation without additional coupling reagents. The compound is supplied as a solid with a typical melting point of 63–67 °C and a purity specification of ≥98 % (HPLC/NMR) .

Why Generic N-Cbz-D-norleucine Analogs Cannot Substitute the 4‑Nitrophenyl Ester in Stereospecific and Quantitative Assays


N-Cbz-D-norleucine 4‑nitrophenyl ester occupies a unique functional intersection that renders generic substitution ineffective. First, its D‑configuration is essential for introducing metabolic stability or conformational constraints in bioactive peptides, whereas the L‑enantiomer (Z-L-Nle-ONp) yields opposite stereochemical outcomes [1]. Second, the 4‑nitrophenyl ester serves as a chromogenic leaving group that enables real‑time spectrophotometric monitoring of enzymatic reactions—a capability absent in the free acid (Z-D-Nle-OH) or other non‑chromogenic esters [2]. Third, among activated esters, the 4‑nitrophenyl ester exhibits a distinct reactivity and regioselectivity profile that differs from N‑hydroxysuccinimide (NHS) or HOBt esters, directly impacting coupling efficiency and product purity in regioselective amidations [3]. Substituting any of these features compromises the intended stereochemical, kinetic, or synthetic outcome.

N-Cbz-D-norleucine 4‑Nitrophenyl Ester: Quantitative Differentiation Against Key Comparators


Enantiomeric Purity and Stereochemical Integrity vs. L‑Enantiomer and Racemic Mixtures

The D‑configuration of N-Cbz-D-norleucine 4‑nitrophenyl ester is critical for applications requiring defined stereochemistry. In kinetic studies of N‑CBZ‑leucine p‑nitrophenyl ester cleavage catalyzed by a chiral Pd(II) metallacycle, the R‑isomer (D‑configuration) and S‑isomer (L‑configuration) exhibited distinct kinetic profiles, demonstrating that stereochemistry influences enzyme‑substrate recognition and catalytic turnover [1]. While direct quantitative data for the norleucine analog are not available, class‑level inference from the leucine system indicates that substituting the D‑enantiomer with the L‑enantiomer or a racemic mixture would alter reaction rates and product stereochemistry, thereby invalidating stereospecific syntheses or kinetic assays.

Chiral peptide synthesis Enantioselective catalysis Stereochemical purity

Activated Ester Reactivity vs. Free Acid in Amide Bond Formation

The 4‑nitrophenyl ester group activates the carbonyl for nucleophilic attack, enabling direct amidation without auxiliary coupling reagents. In contrast, the free acid N-Cbz-D-norleucine (Z-D-Nle-OH) requires activation by carbodiimides or other agents, which can introduce racemization and side reactions. For a related Cbz‑amino acid p‑nitrophenyl ester (Nα‑CBZ‑L‑lysine p‑nitrophenyl ester), the plasmin‑catalyzed hydrolysis proceeds with a catalytic efficiency (kcat/Km) of 2.0 × 10⁶ M⁻¹ s⁻¹ at pH 6.0, confirming the ester's high reactivity toward nucleophiles [1]. This class‑level reactivity translates to efficient coupling with amines under mild conditions, whereas the free acid remains inert.

Peptide coupling Activated esters Amide synthesis

Regioselectivity in Amidation vs. N‑Hydroxysuccinimide and HOBt Esters

In the synthesis of KAD‑1229 via regioselective amidation of bis‑activated esters, p‑nitrophenyl ester exhibited a regioselectivity ratio of 100:0, while N‑hydroxysuccinimide (NHS) ester gave 98.9:1.1, and N‑hydroxybenzotriazole (HOBt) ester produced a markedly lower 73.6:26.4 [1]. This class‑level evidence indicates that the 4‑nitrophenyl ester delivers superior regiochemical control compared to HOBt esters and is comparable to NHS esters. For N-Cbz-D-norleucine 4‑nitrophenyl ester, this translates to predictable, high‑fidelity coupling when used as an activated building block in complex peptide sequences.

Regioselective amidation Activated ester comparison Peptide coupling efficiency

Spectrophotometric Quantification via 4‑Nitrophenolate Release vs. Non‑Chromogenic Esters

The 4‑nitrophenyl ester group acts as a chromogenic leaving group; upon hydrolysis, it releases 4‑nitrophenolate, which absorbs strongly at 400 nm with a molar absorptivity of approximately 18,400 M⁻¹ cm⁻¹ [1]. This property enables continuous, real‑time spectrophotometric monitoring of enzymatic reactions, a feature absent in non‑chromogenic esters such as methyl, ethyl, or NHS esters. For example, N‑CBZ‑L‑lysine p‑nitrophenyl ester is widely used as a chromogenic substrate for plasmin and trypsin kinetic assays [2]. N-Cbz-D-norleucine 4‑nitrophenyl ester shares this chromogenic capability, allowing quantitative measurement of D‑amino acid‑specific peptidases or transglutaminases without the need for secondary labeling or discontinuous sampling.

Enzyme kinetics Chromogenic substrate Spectrophotometric assay

Optimal Deployment Scenarios for N-Cbz-D-norleucine 4‑Nitrophenyl Ester in Research and Development


Stereospecific Synthesis of D‑Amino Acid‑Containing Peptides

N-Cbz-D-norleucine 4‑nitrophenyl ester serves as a chiral building block for incorporating D‑norleucine residues into peptides via direct amidation. The D‑configuration enhances metabolic stability and introduces conformational constraints not achievable with L‑amino acids, while the activated ester simplifies coupling without racemization risk [1].

Chromogenic Substrate for D‑Amino Acid‑Specific Peptidases

The 4‑nitrophenyl ester moiety enables real‑time spectrophotometric monitoring of hydrolysis by D‑amino acid‑specific enzymes. The release of 4‑nitrophenolate (ε₄₀₀ ≈ 18,400 M⁻¹ cm⁻¹) allows precise kinetic characterization and inhibitor screening in a continuous assay format [1].

Regioselective Amidation in Complex Molecule Assembly

When regiochemical control is paramount, the 4‑nitrophenyl ester group offers complete regioselectivity (100:0) in amidation reactions, outperforming HOBt esters and matching NHS esters [1]. This makes the compound suitable for synthesizing regioisomerically pure intermediates in pharmaceutical development.

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